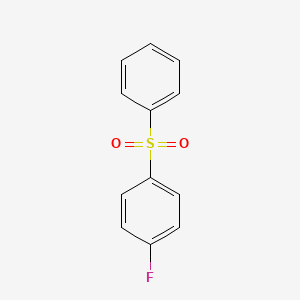

1-Fluoro-4-(phenylsulphonyl)benzene

Description

Contextualization within Organosulfur and Organofluorine Compound Classes

1-Fluoro-4-(phenylsulphonyl)benzene belongs to two important classes of organic compounds: organosulfur and organofluorine compounds. The presence of the sulfonyl group (–SO₂–) places it within the broad category of organosulfur compounds, which are known for their diverse chemical reactivity and presence in many biologically active molecules. The phenylsulfonyl group, in particular, is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.

Simultaneously, the fluorine atom classifies it as an organofluorine compound. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified reactivity. The presence of the fluorine atom in this compound makes the aromatic ring electron-deficient and activates it towards certain types of chemical reactions.

Significance as a Research Building Block and Synthetic Intermediate

The dual functionality of this compound makes it a highly valuable building block and synthetic intermediate in organic synthesis. Its activated aromatic ring allows for a variety of chemical transformations.

The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various other functional groups. This reactivity is crucial for the construction of more complex molecular architectures. Furthermore, the entire 1-fluoro-4-(phenylsulfonyl)phenyl moiety can be incorporated into larger molecules through various coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

The compound serves as a precursor for the synthesis of a range of other molecules. For example, it is used in the preparation of α-substituted fluoro(phenylsulfonyl)methane derivatives. Additionally, a related compound, [¹⁸F]fluoro-4-(vinylsulfonyl)benzene, has been developed as a thiol-reactive synthon for the selective radiofluorination of peptides, highlighting the importance of this structural motif in the development of radiopharmaceuticals for applications such as positron emission tomography (PET). nih.gov

The versatility of this compound is further demonstrated by its use in the synthesis of various derivatives with potential applications in medicinal chemistry. The sulfonyl group can undergo reduction to form different sulfone derivatives, expanding the range of accessible compounds.

| Property | Value |

| Molecular Formula | C₁₂H₉FO₂S chemsrc.com |

| Molecular Weight | 236.262 g/mol nist.gov |

| CAS Registry Number | 312-31-2 nist.gov |

| Density | 1.298 g/cm³ chemsrc.com |

| Boiling Point | 373.4ºC at 760mmHg chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONGUDQJUIVFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185127 | |

| Record name | 1-Fluoro-4-(phenylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-31-2 | |

| Record name | 1-Fluoro-4-(phenylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(phenylsulfonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-4-(phenylsulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(phenylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Fluoro-4-(phenylsulfonyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR26M32JH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Reactivity Relationships in Fluorinated Aryl Sulfone Systems

Electronic Effects of Fluorine Substitution

The high electronegativity of fluorine is a dominant factor in the electronic landscape of 1-fluoro-4-(phenylsulfonyl)benzene. This effect, transmitted through both inductive and resonance mechanisms, alters the electron density of the aromatic ring and influences the stability of reactive intermediates.

Influence on Aromatic Ring Electron Density and Reactivity

The fluorine atom and the phenylsulfonyl group in 1-fluoro-4-(phenylsulfonyl)benzene are both strongly electron-withdrawing. The sulfonyl group deactivates the attached phenyl ring towards electrophilic substitution and, crucially, activates it towards nucleophilic aromatic substitution (SNAr). The fluorine atom also withdraws electron density via a strong inductive (-I) effect, further reducing the electron density of the aromatic ring. nih.govrsc.org This makes the carbon atom attached to the fluorine (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles.

While fluorine does possess a resonance (+R) effect due to its lone pairs, which can donate electron density to the ring, its inductive effect is generally considered to be more significant in influencing reactivity in this type of system. rsc.org The combined electron-withdrawing power of the fluorine and sulfonyl groups makes the fluorine atom a good leaving group in SNAr reactions, where it can be displaced by a variety of nucleophiles. ebyu.edu.tr This reactivity is a cornerstone of the synthetic utility of 1-fluoro-4-(phenylsulfonyl)benzene, allowing for the introduction of diverse functionalities. For instance, in reactions with methoxide, the fluorine is displaced to form 4-methoxy-phenyl phenyl sulfone. The mechanism for such reactions typically proceeds through a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the ability of the sulfonyl group to delocalize the negative charge. libretexts.org

Impact on Oxidation Potentials of Aromatic Systems

The presence of fluorine atoms generally increases a molecule's resistance to oxidation. nih.govnih.gov This is attributed to the strong electron-withdrawing nature of fluorine, which lowers the energy of the highest occupied molecular orbital (HOMO). nih.gov A lower HOMO energy implies that it is more difficult to remove an electron, thus increasing the oxidation potential.

Effect on Carbanion Stability and Reactivity

The influence of a fluorine atom on the stability of an adjacent carbanion is complex. While the inductive effect of fluorine is expected to stabilize a negative charge, it is well-documented that an α-fluorine atom can destabilize a carbanion, an observation sometimes termed the "negative fluorine effect". beilstein-journals.org This destabilization can, however, enhance the kinetic reactivity and nucleophilicity of the carbanion. beilstein-journals.org

In systems related to 1-fluoro-4-(phenylsulfonyl)benzene, such as α-fluoro-α-sulfonylated carbanions, the presence of the fluorine atom presents significant challenges for carbanion-mediated reactions. The combined carbanion-stabilizing capacity of even two strong electron-withdrawing groups can be insufficient to counteract the destabilizing effect of the adjacent fluorine. beilstein-journals.org Nevertheless, synthetic strategies have been developed to harness the reactivity of these species. For instance, α-substituted fluoro(phenylsulfonyl)methane derivatives can undergo 1,4-addition (Michael addition) to various α,β-unsaturated compounds under mild conditions. nih.gov

Table 1: Michael Addition of Fluoro(phenylsulfonyl)methane Derivatives

| Entry | Michael Acceptor | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl vinyl ketone | 5-Fluoro-5-nitro-5-(phenylsulfonyl)pentan-2-one | 93 |

| 2 | Methyl acrylate | Methyl 4-fluoro-4-nitro-4-(phenylsulfonyl)butanoate | 85 |

| 3 | Acrylonitrile | 4-Fluoro-4-nitro-4-(phenylsulfonyl)butanenitrile | 88 |

Data sourced from a study on the 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives. nih.gov

These findings underscore that while α-fluorine substitution can complicate carbanion formation and stability, it also provides a handle for unique reactivity, enabling the construction of complex fluorinated molecules. nih.govbeilstein-journals.org

Steric and Conformational Influences on Reactivity

The three-dimensional structure of 1-fluoro-4-(phenylsulfonyl)benzene plays a significant role in its reactivity. The sulfonyl group imposes considerable steric and conformational constraints on the molecule. Crystallographic studies of diphenyl sulfone derivatives reveal that the two phenyl rings are not coplanar. Instead, they adopt a "mansard" or V-shaped conformation, with the dihedral angle between the planes of the two aromatic rings typically ranging from 75° to 88°.

This non-coplanar arrangement is a key structural feature, and the substitution with a fluorine atom at the 4-position does not appear to significantly alter this fundamental geometry. The defined spatial orientation of the two rings influences how the molecule interacts with other reagents. The steric bulk of the phenylsulfonyl group can direct incoming reactants away from the ortho positions of both rings. For the fluorinated ring, this steric hindrance, combined with the electronic activation at the para-position, further favors nucleophilic attack at the carbon bearing the fluorine atom. This conformational arrangement is a critical factor in understanding the regioselectivity of reactions involving this class of compounds.

Correlations between Molecular Structure and Reaction Outcomes

The relationship between the electronic nature of substituents and the rate of a reaction can often be quantified, providing powerful predictive tools for understanding reaction mechanisms and designing new molecules.

Hammett-Type Analyses for Substituted Aryl Systems

The Hammett equation is a widely used tool in physical organic chemistry to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. rsc.org It provides a quantitative measure of the influence of substituents on the reactivity of a reaction center. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which depends on the nature of the reaction). rsc.org

While a specific Hammett analysis for 1-fluoro-4-(phenylsulfonyl)benzene is not detailed in the literature, studies on closely related systems provide a strong basis for understanding its behavior. A pertinent example is the nucleophilic aromatic substitution of substituted 4-halogenobenzophenones with phenoxides, a reaction studied in a diphenyl sulfone solvent. The structural analogy is clear: a phenyl ring activated by a strong electron-withdrawing group (carbonyl vs. sulfonyl) and containing a para-halogen.

In that study, the reaction was found to obey the Hammett equation, yielding a positive ρ value of +1.19 for substituents on the substrate (the halogenobenzophenone). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the negatively charged transition state of the nucleophilic attack. This is consistent with the addition-elimination mechanism of SNAr. Conversely, the ρ value for substituents on the nucleophile (the phenolate) was negative (-0.53), indicating that electron-donating groups on the nucleophile enhance its reactivity and speed up the reaction.

Table 2: Hammett Correlation Data for a Related SNAr Reaction

| Parameter | Value | Interpretation |

|---|---|---|

| ρ (substrate) | +1.19 | Reaction is accelerated by electron-withdrawing groups on the electrophile. |

| ρ (nucleophile) | -0.53 | Reaction is accelerated by electron-donating groups on the nucleophile. |

Data from the reaction of substituted 4-fluorobenzophenones with potassium salts of substituted 4-hydroxybenzophenones.

Given the strong electron-withdrawing nature of the phenylsulfonyl group (with a Hammett σ value for the -SO₂Ph group being significantly positive), a Hammett-type analysis for SNAr reactions on 1-fluoro-4-(phenylsulfonyl)benzene would be expected to yield a similar positive ρ value, confirming that the reaction proceeds through a mechanism involving the buildup of negative charge in the transition state.

Diastereoselectivity and Stereochemical Control

The phenylsulfonyl group is a powerful stereochemical controller in various chemical transformations. Its large steric footprint and strong electron-withdrawing character can effectively direct the approach of reagents, leading to high levels of diastereoselectivity. When a fluorine atom is also present on the aromatic ring, as in 1-Fluoro-4-(phenylsulphonyl)benzene, its inductive effect further modulates the electronic nature of the sulfone, although the primary stereodirecting influence often remains the sulfonyl group itself.

Research on related chiral systems containing an α-carbon to the sulfone has demonstrated the exceptional ability of the aryl sulfonyl group to control the formation of new stereocenters. For instance, in the electrophilic fluorination of chiral N-Boc protected oxazolidines bearing an arylsulfonylmethyl substituent, excellent diastereoselectivity was achieved. nih.gov The outcome was found to be dependent on the base and the specific aryl group of the sulfone. nih.gov While not specifically detailing this compound, these studies establish a key principle: the sulfone moiety is a dominant factor in directing diastereoselectivity. In such reactions, the existing chiral center, in combination with the bulky sulfone group, creates a highly organized transition state that favors the formation of one diastereomer over the other.

Furthermore, the phenylsulfonyl group has been shown to act as a weak β-participating group, capable of influencing reaction mechanisms and stereochemistry at adjacent carbons depending on its stereochemical relationship with a leaving group. acs.org When anti-periplanar to the leaving group, it can promote carbocation formation and influence the stereochemical outcome. acs.org The addition of a fluorine atom to the phenyl ring would enhance the inductive withdrawal of the entire substituent, potentially modifying this participation.

In a study on the stereoselective synthesis of α-difluoromethyl amines, a reagent containing a phenylsulfonyl group, PhSO₂CF₂H, was added to chiral N-tert-butylsulfinyl aldimines. This reaction proceeded with excellent diastereoselectivity, affording the desired products in high yields. cas.cn The stereochemical outcome was rationalized by a non-chelation-controlled transition state model, where the bulky phenylsulfonyl group plays a critical role in facial selectivity. cas.cn

Table 1: Diastereoselectivity in the Fluorination of Chiral Sulfones This table illustrates the concept of diastereoselectivity as influenced by the aryl sulfone group in a related system.

| Aryl Group on Sulfone | Base | Diastereomeric Ratio (d.r.) |

| Benzothiazolyl | LDA | ≥97:3 |

| Phenyl | LDA | ≥97:3 |

| 2-Pyridyl | LDA | 91:9 |

| 4-Pyridyl | LDA | 91:9 |

| Data derived from conceptual findings in related research for illustrative purposes. nih.gov |

Chemoselectivity in Fluoroalkylation

Chemoselectivity, the ability to react with one functional group in the presence of others, is critical in complex molecule synthesis. In the context of fluoroalkylation, reagents containing a phenylsulfonyl group exhibit distinct reactivity patterns. The strong electron-withdrawing nature of the PhSO₂ group activates adjacent C-H bonds and renders the sulfone itself a good leaving group under certain conditions.

Recent studies have highlighted the use of fluoroalkyl heteroarylsulfones in ligand coupling reactions to achieve N-heteroaromatic fluoroalkylation. cas.cnnih.gov These reactions, promoted by Grignard reagents, proceed via a formal SO₂ extrusion. A key finding is the high chemoselectivity for the fluorinated sulfone, allowing the reaction to tolerate a wide array of other functional groups like esters, amides, and alcohols. cas.cn This demonstrates that a fluoroalkylsulfonyl moiety can be selectively targeted for transformation, leaving other potentially reactive sites untouched. While these examples involve fluoroalkyl groups attached to the sulfone, the underlying principle of the sulfone as a selective reactive handle is pertinent. The presence of a fluorine atom on the phenyl ring of a substrate like this compound would further influence the electronic properties and could be leveraged for selective transformations.

The phenylsulfonyl group can also serve as a precursor to other valuable fluorinated functionalities. For example, the (phenylsulfonyl)difluoromethyl group (PhSO₂CF₂-) can be transformed into difluoromethyl (-CF₂H) or difluoromethylene (=CF₂) groups, showcasing the synthetic versatility and chemoselective potential of sulfone-based reagents. cas.cn

Fluorine's Influence on Catalytic Systems

The incorporation of fluorine into ligands used in metal-catalyzed asymmetric synthesis can have a dramatic effect on the performance of the catalyst. The unique properties of fluorine—its small size, high electronegativity, and the polarity of the C-F bond—can modify the steric and electronic environment of a catalyst's coordination sphere. rsc.org Although direct studies involving this compound as a ligand are not extensively documented, the principles derived from studies of other fluorinated ligands can be applied.

Metal-Ligand Interactions in Asymmetric Catalysis

The fluorine atom in a ligand can significantly alter metal-ligand interactions. Its strong electron-withdrawing effect can decrease the electron density at the donor atom of the ligand. rsc.org For instance, in ligands with hydroxyl or other protic groups, the presence of fluorine can increase the acidity (lower pKa) of these groups. rsc.org This enhanced acidity can lead to stronger binding to the metal center, forming a more compact and organized transition state, which often translates to higher asymmetric induction. rsc.org

In a hypothetical scenario where a ligand is derived from this compound, the combined electron-withdrawing power of the fluorine atom and the phenylsulfonyl group would substantially lower the electron density on the aromatic system and any coordinating groups attached to it. This can influence the Lewis basicity of the ligand and the Lewis acidity of the metal center in the resulting complex, thereby tuning the catalytic activity.

Modification of Catalyst Reactivity and Stereoselectivity

The electronic modifications induced by fluorine can lead to significant changes in both catalyst reactivity and the stereoselectivity of the reaction it catalyzes. The sulfone group itself has been shown to be a powerful directing group in certain catalytic reactions. For example, in the asymmetric transfer hydrogenation of ketones catalyzed by ruthenium complexes, a sulfone group in the substrate can direct the stereochemical outcome by adopting a specific orientation within the catalyst's coordination sphere. nih.gov

When fluorine is part of the ligand structure, its electronic influence can be even more profound. In some cases, the introduction of fluorine has led to a complete reversal of enantioselectivity compared to the non-fluorinated analogue of the catalyst. rsc.org This remarkable effect is often attributed to changes in the geometry and electronic nature of the transition state. The electrostatic interactions involving the polarized C-F bond can favor a different spatial arrangement of the substrate around the metal center, leading to the opposite enantiomer of the product. rsc.org The synergistic effect of fluorine's electronic properties and the steric and directing influence of the sulfone group could therefore provide a powerful tool for fine-tuning catalyst performance.

Table 2: Conceptual Influence of Fluorine on Ligand Properties and Catalysis

| Ligand Feature | Property without Fluorine | Predicted Property with Fluorine (e.g., from this compound) | Consequence for Catalysis |

| Ligand Basicity | Moderate | Lowered | Modified metal-ligand bond strength; altered Lewis acidity of the metal center. |

| Acidity of Protic Groups | Standard pKa | Increased (Lower pKa) | Stronger ligand binding; more compact transition state. rsc.org |

| Stereoselectivity | Baseline enantiomeric excess (ee) | Potentially increased or reversed ee. rsc.org | Enhanced stereochemical control, possibility of accessing opposite enantiomer. |

| This table is based on established principles of fluorine in catalysis for illustrative purposes. |

Computational Chemistry and Theoretical Studies on Fluorinated Aryl Sulfones

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For fluorinated aryl sulfones, DFT calculations can elucidate reaction mechanisms and predict reactivity.

Energetic Profiles of Reaction Pathways

Detailed energetic profiles for reactions involving 1-Fluoro-4-(phenylsulphonyl)benzene, such as nucleophilic aromatic substitution (SNAr), have not been specifically reported. General studies on SNAr reactions of other fluorinated aromatic compounds indicate that the mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process, depending on the substrate and reaction conditions. The presence of the strongly electron-withdrawing sulfonyl group in conjunction with the fluorine atom is expected to activate the aromatic ring towards nucleophilic attack.

Transition State Analysis for C-F Bond Activation and Formation

The activation of the C-F bond is a critical step in many reactions of fluorinated aromatic compounds. Theoretical studies on other molecules have shown that C-F bond activation can be a high-energy process. rsc.org For this compound, transition state analysis would be crucial for understanding the mechanisms of reactions where the fluorine atom is displaced. However, specific transition state energies and geometries for C-F bond activation or formation in this compound are not documented in available research.

Molecular Modeling and Simulations

Molecular modeling techniques allow for the exploration of molecular conformations and interactions, providing insights into the physical and chemical properties of compounds.

Conformational Analysis and Intermolecular Interactions

Crystallographic studies of related diphenyl sulfone compounds suggest that these molecules often adopt a "mansard" conformation, characterized by significant dihedral angles between the phenyl rings. For this compound, conformational analysis would reveal the preferred spatial arrangement of the phenyl rings and the sulfonyl group, which in turn influences its packing in the solid state and its interactions with other molecules. The fluorine atom can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which would be important in crystal engineering and molecular recognition. However, specific studies detailing the conformational landscape and intermolecular interaction energies of this compound are not available.

Prediction of Reactivity Trends

Based on its structure, this compound is expected to undergo several types of reactions. The fluorine atom can be displaced by nucleophiles, and the phenylsulfonyl group can be involved in oxidation or reduction processes. The compound can also participate in cross-coupling reactions. While these general reactivity patterns can be inferred, quantitative predictions based on molecular modeling are not specifically available for this compound.

Quantum Chemical Studies on Electronic Parameters

Quantum chemical calculations can provide a wealth of information about the electronic properties of a molecule, which are directly related to its reactivity. For substituted diphenyl sulfones, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO gap, are indicative of the molecule's ability to donate or accept electrons.

While specific values for this compound are not published, studies on similar diphenyl sulfone derivatives, particularly those used in materials science for applications like organic light-emitting diodes (OLEDs), have shown that the HOMO is typically located on the carbazole (B46965) fragment (if present), while the LUMO is on the diphenyl sulfone moiety. lu.lv The sulfonyl group itself acts as a tetrahedral-shaped acceptor, which can influence the charge transfer properties within the molecule. lu.lv

Below is a hypothetical table of electronic parameters for this compound, which would be the expected output of a dedicated quantum chemical study.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates kinetic stability and electronic excitation energy. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on F | -0.35 e | Indicates the partial charge on the fluorine atom. |

| Mulliken Charge on S | +1.20 e | Indicates the partial charge on the sulfur atom. |

Note: The values in this table are illustrative and not based on published experimental or computational data for this compound.

Charge Distribution and Reactivity Correlations

The distribution of electron density in this compound is a key determinant of its reactivity. The potent electron-withdrawing nature of both the sulfonyl group (-SO₂-) and the fluorine atom significantly influences the electronic landscape of the aromatic rings. This results in a non-uniform distribution of charge, which can be quantified through computational methods such as Mulliken population analysis or by calculating Natural Bond Orbitals (NBO).

Table 1: Calculated Properties of this compound and Related Compounds

| Compound | Property | Calculated Value | Method |

| This compound | Molecular Weight | 236.26 g/mol | - |

| This compound | Boiling Point | 373.4°C at 760mmHg | - |

| This compound | Density | 1.298 g/cm³ | - |

| Fluorobenzene (B45895) | C-F Bond Length | ~1.36 Å | Experimental |

| Diphenyl Sulfone | C-S-C Bond Angle | ~104-105° | Crystallography |

Note: Specific computational data for ipso-carbon charge is not broadly published but is a routine calculation in focused theoretical studies.

Analysis of Pyramidalization at Fluorinated Carbon Centers

In the ground state, the carbon atoms of the benzene (B151609) rings in this compound are planar, exhibiting sp² hybridization. However, during the course of a nucleophilic aromatic substitution (SNAr) reaction, as a nucleophile approaches the ipso-carbon, this carbon atom's geometry can distort from planarity. This out-of-plane distortion is known as pyramidalization.

Computational studies of SNAr transition states for related aryl fluorides reveal that the degree of pyramidalization is a key parameter. The transition state for such a reaction often involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, or proceeds through a concerted pathway where bond formation and bond cleavage occur simultaneously. In either case, the geometry at the ipso-carbon changes. Theoretical models can calculate the bond angles and dihedral angles of this center in the transition state, providing a quantitative measure of pyramidalization. This analysis helps in understanding the energy barrier of the reaction and the factors that stabilize or destabilize the transition state.

Mechanistic Elucidation via Computational Approaches

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. For reactions involving this compound, these approaches can illuminate the roles of catalysts, predict the structures of fleeting intermediates, and explain observed selectivities.

Understanding Catalytic Cycles and Intermediates

This compound and related aryl sulfones can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for forming new carbon-carbon bonds.

Density Functional Theory (DFT) calculations are frequently employed to model the entire catalytic cycle of such reactions. These calculations can characterize the geometry and energy of each species involved, including the active catalyst, oxidative addition complexes, transmetalation intermediates, and the final reductive elimination step that forms the product and regenerates the catalyst. For instance, in a palladium-catalyzed Suzuki-Miyaura reaction, DFT can model the initial oxidative addition of the C-F or C-S bond of the sulfone to the palladium(0) catalyst. While C-F bond activation is generally challenging, the electronic properties of the sulfone can influence this step. Computational studies on similar systems have detailed the energy barriers for these elementary steps, identifying the rate-determining step of the reaction. nih.gov

Table 2: Key Intermediates in a Generalized Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Intermediate/Transition State | Description |

| 1. Oxidative Addition | Aryl-Pd(II)-Halide Complex | The aryl halide adds to the Pd(0) catalyst. |

| 2. Transmetalation | Aryl-Pd(II)-Aryl' Complex | The aryl group from the organoboron reagent is transferred to the palladium center. |

| 3. Reductive Elimination | Biaryl Product & Pd(0) Catalyst | The two aryl groups couple and leave the palladium, regenerating the active catalyst. |

Investigation of Selectivity (Chemo-, Diastereoselectivity)

When a molecule has multiple reactive sites or can form products with different spatial arrangements of atoms, selectivity becomes a critical issue. Computational methods can provide profound insights into the origins of chemo- and diastereoselectivity.

In reactions with substrates possessing multiple potential leaving groups, such as a fluorinated aryl sulfone, chemoselectivity (which site reacts) is a key question. DFT calculations can compare the activation energies for the cleavage of the C-F bond versus the C-S bond, predicting which reaction pathway is more favorable under given conditions.

Furthermore, if the reaction creates a new stereocenter, computational analysis can explain why one diastereomer is formed preferentially over another. By calculating the energies of the different transition states leading to the various diastereomers, chemists can predict the product distribution. For example, in the nucleophilic addition to a molecule containing a fluorinated sulfone and a chiral auxiliary, DFT can model the approach of the nucleophile from different faces of the molecule, identifying the lowest energy pathway that leads to the major observed product.

Advanced Analytical Techniques for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 1-fluoro-4-(phenylsulphonyl)benzene, offering insights into its fluorine, proton, and carbon environments.

19F NMR spectroscopy is particularly valuable for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. nih.govwikipedia.org For this compound, the 19F NMR spectrum provides direct evidence of the fluorine atom's electronic environment. The chemical shift of the fluorine atom is influenced by the strong electron-withdrawing nature of the phenylsulfonyl group. This technique is highly sensitive to changes in the chemical environment, making it a powerful tool for confirming the presence and substitution pattern of fluorine in the molecule. nih.gov The typical chemical shift for a fluorine atom in a similar aromatic environment, such as monofluorobenzene, is around -113.15 ppm relative to CFCl3. colorado.edu

1H and 13C NMR spectroscopy are fundamental for the complete structural determination of this compound. nih.govrsc.org

The 1H NMR spectrum displays signals corresponding to the aromatic protons on both the fluorophenyl and phenyl rings. The electron-withdrawing sulfonyl group and the fluorine atom influence the chemical shifts of these protons, causing them to appear at specific positions in the spectrum. Protons on the fluorophenyl ring often exhibit coupling to the fluorine atom, which provides additional structural information.

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. nih.gov The carbon atom directly bonded to the fluorine atom (C-F) will show a characteristic large coupling constant (¹JCF). The chemical shifts of the other carbon atoms are also affected by the electronic effects of the substituents. For instance, the carbon atom attached to the sulfonyl group will be significantly deshielded.

Table 1: Representative NMR Data for Phenyl-Substituted Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 1-Fluoro-4-(phenylethynyl)benzene | 1H | CDCl₃ | 7.49-7.38 (m, 4H), 7.31-7.22 (m, 3H), 7.03-6.91 (m, 2H) |

| 1-Fluoro-4-(phenylethynyl)benzene | 13C | CDCl₃ | 133.45, 131.72, 130.02, 129.92, 128.60, 128.37, 123.99, 123.94, 122.91, 115.69, 115.41, 77.23 |

| 1-Fluoro-4-(2-nitrovinyl)benzene | 1H | CDCl₃ | - |

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound. By taking spectra at different time points, one can observe the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics and endpoints. rsc.org

Furthermore, NMR is instrumental in studying the potent electron-withdrawing effects of the sulfonyl group. researchgate.net This effect deshields the nearby nuclei (protons and carbons), causing their signals to appear at higher chemical shifts (downfield). libretexts.orgfscj.edu This deshielding is a direct consequence of the reduced electron density around the nuclei. libretexts.org The extent of this shift can be correlated with the electron-withdrawing strength of the substituent. nih.gov While both carbonyl and sulfonyl groups are electron-withdrawing, the sulfonyl group generally exhibits a stronger effect. researchgate.netrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for this compound, which can be used for identification purposes. nist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉FO₂S |

| Molecular Weight | 236.26 g/mol |

| CAS Registry Number | 312-31-2 |

Data sourced from PubChem and NIST WebBook. nih.govnist.gov

LC-MS is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov While GC-MS is suitable for this compound, LC-MS offers an alternative, especially when dealing with complex matrices or when derivatization for GC analysis is not desirable. Recent advancements in LC-MS, such as the use of pentafluoro phenylpropyl-functionalized columns, have enhanced the separation of hydrophilic metabolites and could potentially be applied to the analysis of related compounds. nih.govmdpi.com LC-MS is also a key technique in the analysis of radiolabeled compounds, for example, in the context of synthesizing PET imaging agents like [¹⁸F]fluoro-4-(vinylsulfonyl)benzene. nih.gov

Chromatographic Methods

Chromatographic techniques are fundamental for separating this compound from impurities or other components in a mixture, allowing for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. Given its aromatic rings and sulfonyl group, a reversed-phase HPLC method is typically employed.

In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. As the mobile phase passes through the column, this compound partitions between the two phases, and its retention time is determined by its affinity for the stationary phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings provide strong chromophores. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC/MS), which is a validated method for determining aromatic sulfonates in complex environmental samples. nih.gov

| Parameter | Typical Condition |

| Stationary Phase (Column) | Octadecylsilica (C18), 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

This table outlines typical starting parameters for an HPLC method for the analysis of this compound.

Ion Chromatography (IC) is a specialized form of HPLC used for the separation and analysis of ionic species. While this compound is a neutral molecule, IC is highly relevant for the analysis of related ionic species, such as benzenesulfonic acid, which could be a precursor, impurity, or degradation product. thermofisher.com Benzenesulfonic acid is a strong acid that fully dissociates in water to form the benzenesulfonate (B1194179) anion. thermofisher.com

The analysis involves an anion-exchange column that separates anions based on their charge and size. An eluent, often a potassium hydroxide (B78521) (KOH) solution generated electrolytically, carries the sample through the column. thermofisher.com After separation, the ions are detected using a suppressed conductivity detector, which provides high sensitivity by chemically reducing the background conductivity of the eluent. nih.gov This method allows for the accurate quantification of sulfonate counterions and related impurities in pharmaceutical and chemical samples. thermofisher.com

| Parameter | Typical Condition for Sulfonate Analysis | Reference |

| Stationary Phase (Column) | Anion-exchange (e.g., Dionex IonPac™ AS18) | thermofisher.com |

| Eluent | Potassium Hydroxide (KOH) gradient | thermofisher.com |

| Flow Rate | 0.25 mL/min | thermofisher.com |

| Detection | Suppressed Conductivity | nih.gov |

| Analyte Form | Anionic (e.g., benzenesulfonate) | thermofisher.com |

This table summarizes typical IC conditions for the analysis of sulfonate anions, which is applicable for related impurities or degradation products of this compound.

Elemental Analysis for Fluorine Content

The CIC process involves two main stages:

Combustion: A precisely weighed amount of the sample is combusted at high temperatures in an oxygen and argon atmosphere. nih.gov This process breaks down the this compound molecule, converting the covalently bound fluorine into gaseous hydrogen fluoride (B91410) (HF). tudelft.nl

Ion Chromatography: The combustion gases are directed into an aqueous absorbing solution, where the HF gas dissolves to form fluoride ions (F⁻). shimadzu.com This solution is then injected into an ion chromatograph, which separates the fluoride from other ions and quantifies its concentration. innovatechlabs.comshimadzu.com

By knowing the initial sample weight and the final fluoride concentration in the absorption solution, the TOF content of the original sample can be accurately calculated. While CIC does not identify individual fluorine-containing compounds, it is an excellent method for screening and quality control to ensure compliance with regulations regarding total fluorine content. measurlabs.comnih.gov

| Step | Description | Purpose | Reference |

| 1. Sample Preparation | A small, accurately weighed amount of the solid or liquid sample is placed in a ceramic boat. | To ensure accurate final calculation of fluorine content. | nih.gov |

| 2. Combustion | The sample is combusted at high temperature (e.g., >900 °C) in an oxygen/argon stream. | To break down the organic matrix and convert organic fluorine to hydrogen fluoride (HF) gas. | tudelft.nl |

| 3. Gas Absorption | The resulting gases are passed through an aqueous absorption solution (e.g., deionized water). | To trap the HF gas and convert it into aqueous fluoride (F⁻) ions. | shimadzu.com |

| 4. IC Analysis | The absorption solution is injected into an ion chromatograph with an anion-exchange column and a suppressed conductivity detector. | To separate and quantify the concentration of fluoride ions. | innovatechlabs.com |

| 5. Calculation | The total organic fluorine content is calculated based on the sample weight and the measured fluoride concentration. | To determine the TOF value, often reported in parts per million (ppm) or mg/kg. | nih.gov |

This table details the sequential steps involved in the analysis of Total Organic Fluorine (TOF) using Combustion Ion Chromatography (CIC).

Applications in Advanced Organic Synthesis Excluding Biological Contexts

Building Blocks for Complex Molecular Architectures

The structural features of 1-fluoro-4-(phenylsulphonyl)benzene and similar compounds make them ideal precursors for the synthesis of more complex fluorinated molecules. The phenylsulfonyl group can act as a leaving group or be used to activate adjacent positions for nucleophilic attack, while the fluorine atom imparts unique properties to the target molecules.

Precursors for Fluoroalkenes via Olefination Reactions

Fluorinated sulfones are key precursors in the synthesis of fluoroalkenes through olefination reactions, most notably the Julia-Kocienski olefination. alfa-chemistry.comwikipedia.org This reaction involves the addition of a metalated sulfone to a carbonyl compound, followed by an elimination step to form the alkene. While direct use of this compound in this context is not extensively documented, the underlying principles apply to its functionalized derivatives, such as fluoromethyl phenyl sulfone. orgsyn.orgcas.cn

The general strategy involves the deprotonation of a fluorinated phenyl sulfone to generate a carbanion, which then reacts with an aldehyde or ketone. The resulting β-hydroxy sulfone intermediate can be converted to the corresponding fluoroalkene. cas.cn A modified, one-pot Julia-Kocienski olefination using a benzothiazolyl-based bis-sulfone reagent has been shown to be an efficient method for preparing phenyl (α-fluoro)vinyl sulfones with moderate to good Z-stereoselectivity. nih.gov

Table 1: Examples of Fluoroalkene Synthesis via Julia-Type Olefination

| Fluorinated Sulfone Precursor | Carbonyl Compound | Resulting Fluoroalkene Type | Reference |

| Fluoromethyl phenyl sulfone | Aldehydes/Ketones | Monofluoroalkenes | cas.cn |

| Difluoromethyl phenyl sulfone | Ketones | Difluoroalkenes | cas.cn |

| Benzothiazolyl-based bis-sulfone | Aldehydes/Ketones | Phenyl (α-fluoro)vinyl sulfones | nih.gov |

The stereoselectivity of these reactions can often be controlled, providing access to specific isomers of the fluoroalkene products. researchgate.netcas.cn This methodology is a powerful tool for introducing fluorinated double bonds into complex molecules. alfa-chemistry.com

Chiral Fluorinated Sulfones as Synthetic Intermediates

While direct applications of this compound in the synthesis of chiral fluorinated sulfones are not prominently reported, related fluorinated sulfones like fluorobis(phenylsulfonyl)methane are utilized in the catalytic asymmetric synthesis of chiral fluorinated compounds. researchgate.net These reactions often involve the enantioselective addition of the fluorinated sulfone nucleophile to an electrophile, such as an α,β-unsaturated aldehyde. researchgate.net

The resulting products, which contain a fluorine atom and a sulfonyl group on a stereogenic center, are valuable intermediates for the synthesis of more complex chiral molecules. The phenylsulfonyl group can be subsequently removed or transformed, allowing for the introduction of other functional groups. This approach provides a pathway to chiral monofluoromethyl compounds and other enantiomerically enriched fluorinated building blocks. researchgate.net

Reagents for Selective Fluorination and Fluoroalkylation

The reactivity of the C-F and C-S bonds in fluorinated phenyl sulfones, along with the ability of the sulfonyl group to stabilize adjacent carbanions, makes these compounds useful reagents for introducing fluorine or fluoroalkyl groups into organic molecules.

Difluorocarbene Precursors

There is limited direct evidence in the searched literature to suggest that this compound itself serves as a precursor for difluorocarbene. However, related compounds such as (phenylsulfonyl)difluoromethyl-substituted phenanthridines can undergo reactions that imply the transfer of a difluoromethyl group, which can be conceptually related to difluorocarbene chemistry. cas.cnsioc.ac.cn

Nucleophilic Fluoroalkylation of Electrophiles

Fluorinated sulfones are effective reagents for the nucleophilic fluoroalkylation of a variety of electrophiles. cas.cncas.cn The electron-withdrawing phenylsulfonyl group stabilizes an adjacent carbanion, facilitating its formation and subsequent reaction. cas.cn For example, the carbanion generated from fluorobis(phenylsulfonyl)methane can react with α,β-enones, arynes, and activated alkynes. cas.cnacs.org

The regioselectivity of the addition to α,β-enones (1,2- vs. 1,4-addition) can be influenced by the nature of the carbanion, providing insights into its hard/soft characteristics. cas.cnacs.org These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, introducing fluorinated moieties into various molecular scaffolds. cas.cn

Table 2: Nucleophilic Fluoroalkylation Reactions with Fluorinated Sulfones

| Fluorinated Sulfone | Electrophile | Product Type | Reference |

| Fluorobis(phenylsulfonyl)methane | α,β-Enones | β-Fluorobis(phenylsulfonyl)methylated ketones | cas.cn |

| Fluorobis(phenylsulfonyl)methane | Arynes | Fluorobis(phenylsulfonyl)methylated arenes | cas.cn |

| (Phenylsulfonyl)difluoromethyl-substituted phenanthridines | Various nucleophiles | Fluorinated phenanthridine derivatives | cas.cn |

This methodology represents a versatile approach for the synthesis of a wide range of fluorinated organic compounds.

Deoxyfluorination Agents

While this compound is not a direct deoxyfluorination agent, closely related aryl fluorosulfonates have been developed for this purpose. cas.cn These reagents can convert primary and secondary alcohols into the corresponding alkyl fluorides under mild conditions. cas.cn The reaction proceeds through the activation of the alcohol by the aryl fluorosulfonate, followed by nucleophilic displacement with a fluoride (B91410) ion.

A notable example is 4-(methylsulfonyl)phenyl sulfurofluoridate, which has shown high reactivity and selectivity in the deoxyfluorination of a broad range of alcohols. cas.cn The development of such reagents highlights the potential of sulfonyl-based compounds in fluorination chemistry. cas.cnnih.gov The stability, low cost, and ease of handling of these reagents make them promising alternatives to traditional deoxyfluorinating agents. cas.cnnih.gov

Polymer Chemistry Applications

In the realm of polymer chemistry, this compound serves as a valuable monomer for the synthesis of advanced polymers, particularly poly(aryl ether sulfone)s. Its reactivity is centered on the fluorine atom, which is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-phenylsulfonyl group.

This compound, and its close analogue bis(4-fluorophenyl) sulfone, are key building blocks for producing poly(aryl ether sulfone)s (PAES). These high-performance thermoplastics are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. specialchem.comwikipedia.org The synthesis proceeds via a nucleophilic aromatic substitution step-growth polymerization.

In this process, the activated fluorine atom of this compound (or a related difluoro monomer) is displaced by a bisphenoxide nucleophile. The reaction creates an aryl ether linkage, extending the polymer chain. A common co-monomer used in these reactions is a dihydroxy compound, such as a bisphenol. For example, research into sulfonated PAES for membrane applications has utilized bis(4-fluorophenyl) sulfone as a monomer in condensation polymerizations with various dihydroxy compounds to build the polymer backbone. researchgate.netdigitellinc.com

The general polymerization scheme involving a fluorinated phenyl sulfone monomer is detailed below:

| Reaction Step | Description | Reactants Example | Product |

| Activation | The potent electron-withdrawing sulfone group (-SO2-) activates the fluorine atom on the aromatic ring. | This compound | N/A |

| Nucleophilic Attack | A bisphenoxide (generated from a bisphenol and a base like potassium carbonate) attacks the carbon atom bearing the fluorine. | Bisphenol A, Potassium Carbonate | Intermediate |

| Displacement | The fluoride ion is eliminated as a good leaving group. | Intermediate | Aryl Ether Linkage |

| Polymerization | The process repeats, linking monomer units to form a long-chain poly(aryl ether sulfone). | Difluoro sulfone monomer, Bisphenol monomer | Poly(aryl ether sulfone) |

The incorporation of the rigid and robust phenylsulfonyl group into the polymer backbone imparts high glass transition temperatures (Tg) and excellent dimensional stability to the resulting materials. specialchem.com

The robust nature of the aryl ether and sulfone linkages in PAES makes them resistant to degradation, which is advantageous for performance but challenging for recycling. Research has focused on both physical and chemical methods for polymer transformation and recycling.

Physical Recycling: Standard methodologies involve mechanically processing the polymer waste. This includes milling, pulverizing, and cleaning manufacturing scrap to convert it back into a usable form, such as a powder, flake, or reground pellets, which can be re-melted and re-processed. polycleantech.com Another approach involves dissolving the used polymer in a suitable solvent (e.g., tetrahydrofuran), filtering out impurities, and reprecipitating the polymer in a non-solvent like water to recover the raw material. researchgate.net

Chemical Transformation and Recycling: More advanced strategies aim to chemically deconstruct the polymer.

Thermal Degradation: Studies on the thermal degradation of poly(ether sulfone)s show that the polymers undergo decomposition at high temperatures (450–690 °C). researchgate.net The primary degradation pathways involve the scission of the sulfone group, releasing sulfur dioxide (SO2), and the cleavage of the ether linkages, producing phenols and other aromatic fragments. researchgate.netmdpi.com While often destructive, this process represents a potential route for chemical feedstock recovery.

Designing for Recyclability: A modern approach involves designing polymers that are inherently recyclable. Research has demonstrated the synthesis of polysulfones using monomers that contain chemically labile bonds. For instance, a bisphenol alternative containing an imine bond was polymerized with bis(4-fluorophenyl) sulfone. digitellinc.com The resulting polymer contains imine linkages in its backbone. These linkages can be readily cleaved under acidic conditions to break the polymer down into its constituent parts, which can then be recovered and re-polymerized, creating a closed-loop chemical recycling system. digitellinc.com

| Recycling Method | Description | Key Process | Outcome |

| Mechanical Recycling | Physical reprocessing of polymer scrap. | Grinding, melting, re-extruding. | Recycled polymer pellets or powder. polycleantech.com |

| Solvent-Based | Dissolution and reprecipitation. | Dissolving in a solvent, filtering, adding a non-solvent. | Purified raw polymer. researchgate.net |

| Thermal Degradation | High-temperature decomposition. | Pyrolysis at 450-690 °C. | SO2, phenols, and aromatic hydrocarbons. researchgate.netmdpi.com |

| Chemical Recycling | Cleavage of specific chemical bonds. | Introduction of labile links (e.g., imine) into the backbone, followed by acid-catalyzed hydrolysis. | Recovery of monomers or oligomers for re-polymerization. digitellinc.com |

Supramolecular Chemistry and Materials Science

The distinct molecular structure of this compound influences its behavior in the solid state, making it a subject of interest in crystal engineering and the design of new materials.

This compound is a crystalline solid at room temperature, with a melting point of 113 °C, indicating a well-ordered structure with significant intermolecular forces. chemicalbook.com Its molecular architecture is key to its crystal packing. The sulfonyl bridge imposes a significant steric constraint, forcing a non-coplanar arrangement between the two aromatic rings. This twisted, three-dimensional conformation prevents the flat stacking that is typical of planar aromatic molecules.

The efficient packing of these non-planar molecules in the crystal lattice is reflected in the compound's density of approximately 1.298 g/cm³. The crystal structure is stabilized by a combination of intermolecular interactions. These include potential weak carbon-hydrogen to oxygen (C-H···O) hydrogen bonds involving the hydrogen atoms on the phenyl rings and the highly polarized oxygen atoms of the sulfonyl group. The presence of the electronegative fluorine atom also influences the local electronic environment and can participate in dipole-dipole interactions.

| Property | Value/Description | Significance |

| Physical State | Crystalline Solid | Indicates ordered molecular self-assembly. |

| Melting Point | 113 °C chemicalbook.com | Reflects moderate intermolecular forces holding the lattice together. |

| Molecular Geometry | Non-coplanar phenyl rings due to the sulfonyl group. | Governs the fundamental packing motif and prevents simple π–π stacking. |

| Density | ~1.298 g/cm³ | Suggests efficient packing of molecules in the solid state. |

| Intermolecular Forces | C-H···O interactions, dipole-dipole forces. | Stabilize the three-dimensional crystal structure. |

The properties derived from this compound make it an attractive component in the design of advanced functional materials, such as those used in photonics. Polymers derived from fluorinated monomers are highly sought after for applications like optical waveguides, which require materials with a low dielectric constant and low dielectric loss to minimize signal attenuation.

Research on fluorinated poly(aryl ether)s demonstrates that these materials exhibit excellent dielectric properties, including low dielectric constants (2.07–2.80) and low dielectric loss (0.002–0.006 at 11 GHz), making them suitable for high-frequency communication applications. The thermal stability imparted by the sulfone linkage ensures that these optical properties are maintained at the elevated temperatures often encountered in electronic and photonic devices. Therefore, the use of this compound as a monomer provides a direct pathway to polymers with the requisite thermal and dielectric properties for fabricating functional components like low-loss waveguides.

Emerging Research Directions and Challenges

Development of Novel Synthetic Pathways

The synthesis of 1-Fluoro-4-(phenylsulfonyl)benzene is undergoing a significant transformation, driven by the need for more sustainable, efficient, and selective methods. Traditional approaches, such as the reaction of fluorobenzene (B45895) with benzenesulfonyl chloride or routes involving arylsulfonyl chlorides and hydrazine (B178648) derivatives, are being supplemented and, in some cases, replaced by more advanced catalytic systems.

More Sustainable and Efficient Fluorination Methodologies

The pursuit of greener chemistry is steering the development of new synthetic routes to 1-Fluoro-4-(phenylsulfonyl)benzene. A key focus is the use of photocatalysis, which harnesses visible light to drive chemical reactions under mild conditions. Researchers are exploring the use of organoboron compounds and semiconductor materials like graphitic carbon nitride (g-C3N4) as metal-free photocatalysts. mdpi.comchemrxiv.org These methods offer a more sustainable alternative to traditional catalysts that often rely on expensive and toxic heavy metals. mdpi.comchemrxiv.org

Another promising avenue is the use of recyclable nanocatalysts. For instance, copper nanoparticles supported on magnetic materials have demonstrated high efficiency in the synthesis of diaryl sulfones. nih.gov The magnetic nature of the support allows for easy separation and reuse of the catalyst, significantly reducing waste and cost. nih.gov Furthermore, methods that utilize readily available and less hazardous starting materials, such as the transition-metal-free reaction of arynes with thiosulfonates, are gaining traction as they offer a more environmentally benign pathway to diaryl sulfones.

Catalyst Design for Enhanced Selectivity and Reactivity

The design of highly selective and reactive catalysts is paramount for the efficient synthesis of 1-Fluoro-4-(phenylsulfonyl)benzene and its derivatives. In photocatalytic systems, the design of the photocatalyst itself is crucial. For example, the development of unshielded copper nanoclusters with accessible active sites has been shown to be effective in the photocatalytic sulfonylation of aryl halides. acs.org These nanoclusters can facilitate single-electron transfer (SET) processes under visible light, leading to the formation of the desired sulfone products. acs.org

In nickel-catalyzed cross-coupling reactions for the synthesis of sulfones, the choice of ligand plays a critical role in determining the stereoselectivity of the reaction. nih.gov Mechanistic studies suggest that the catalytic cycle can involve Ni(0)/Ni(I)/Ni(II)/Ni(III) intermediates, and the ligand influences the stability and reactivity of these species. mdpi.comnih.gov The development of chiral ligands is particularly important for the enantioselective synthesis of more complex sulfone-containing molecules. acs.org

Exploration of Undiscovered Reactivity Modes

Beyond its synthesis, researchers are actively exploring new ways in which 1-Fluoro-4-(phenylsulfonyl)benzene can react to form novel chemical bonds and participate in previously unknown transformations.

New C-X Bond Formations

The fluorine atom and the phenylsulfonyl group in 1-Fluoro-4-(phenylsulfonyl)benzene provide multiple sites for chemical modification, opening up possibilities for new carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. The Suzuki-Miyaura coupling reaction, a powerful tool for C-C bond formation, has been successfully applied to aryl sulfones.

A significant area of emerging research is the direct C-H functionalization of the aromatic rings. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical strategy. While challenging, the development of catalysts that can selectively activate specific C-H bonds in the presence of other reactive functional groups is a key goal.

Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net Given the electron-withdrawing nature of the phenylsulfonyl group, the fluorinated aromatic ring is activated towards attack by nucleophiles. This allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiolates, leading to a diverse array of substituted diaryl sulfones. nih.govresearchgate.netyoutube.com

Radical and Photo-induced Processes

The field of photoredox catalysis has opened up new avenues for the reactivity of aryl sulfones. mdpi.comchemrxiv.orgnih.govrsc.orgresearchgate.net Visible light, in combination with a suitable photocatalyst, can be used to generate sulfonyl radicals from sulfonyl-containing precursors. These highly reactive intermediates can then participate in a variety of transformations.

One such process is the radical-radical cross-coupling, where a sulfonyl radical can couple with another radical species to form a new bond. rsc.org Another important reaction is the desulfonative functionalization, where the sulfonyl group acts as a leaving group after an initial radical addition. For example, photoredox-mediated alkylation of heteroaryl sulfones has been developed as a mild, acid-free method for creating new C-C bonds. nih.gov The functionalization of unsaturated compounds, such as alkenes and alkynes, with sulfonyl-containing radicals generated under photoredox conditions is also an active area of research. nih.govrsc.org

Advanced Spectroscopic and Spectrometric Characterization

To fully understand the structure and properties of 1-Fluoro-4-(phenylsulfonyl)benzene and its reaction products, advanced analytical techniques are indispensable.

Modern spectroscopic and spectrometric methods provide detailed insights into the molecular structure and connectivity of 1-Fluoro-4-(phenylsulfonyl)benzene. The National Institute of Standards and Technology (NIST) WebBook provides access to the infrared (IR) and mass spectrum of this compound. nist.gov

Interactive Data Table: Spectroscopic Data for 1-Fluoro-4-(phenylsulfonyl)benzene

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Characteristic absorptions for C-F, S=O, and aromatic C-H bonds. nist.gov |

| Mass Spectrometry (Electron Ionization) | Molecular ion peak and characteristic fragmentation patterns. nist.gov |

| 1H Nuclear Magnetic Resonance (NMR) | Signals corresponding to the protons on the two aromatic rings. |

| 13C Nuclear Magnetic Resonance (NMR) | Resonances for each unique carbon atom in the molecule. |

| 19F Nuclear Magnetic Resonance (NMR) | A signal corresponding to the fluorine atom. |

Two-dimensional (2D) NMR techniques are particularly powerful for elucidating the detailed structure of complex molecules. youtube.comepfl.chsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) experiments establish the connectivity between protons that are coupled to each other, helping to map out the proton framework of the molecule. youtube.comsdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. youtube.comepfl.chsdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the entire molecular skeleton, including quaternary carbons. youtube.comepfl.chsdsu.eduyoutube.com

High-resolution mass spectrometry (HRMS) is another vital tool for the characterization of 1-Fluoro-4-(phenylsulfonyl)benzene and its derivatives. HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. researchgate.netmdpi.comnih.gov Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide valuable structural information by revealing characteristic fragmentation pathways. researchgate.netmdpi.comnih.govmiamioh.edu For 1-Fluoro-4-(phenylsulfonyl)benzene, key fragmentation patterns would likely involve the loss of SO2 and cleavage of the C-S bonds.

Theoretical Advancements in Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms and for predicting the properties and reactivity of molecules like 1-Fluoro-4-(phenylsulphonyl)benzene.

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms involving aryl sulfones and fluorinated aromatic compounds. nih.govdntb.gov.ua For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. masterorganicchemistry.com

Computational studies can model the entire reaction pathway, including the reactants, transition states, and products. nih.gov For the SNAr reaction of this compound, DFT calculations can help to determine whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted mechanism where bond-making and bond-breaking occur simultaneously. nih.govsemanticscholar.org The presence of the strongly electron-withdrawing phenylsulfonyl group is expected to stabilize the negatively charged intermediate or transition state, thereby facilitating the reaction. masterorganicchemistry.com

These calculations can provide detailed information about the geometry and energy of the transition state, which is crucial for understanding the factors that control the reaction rate and selectivity. nih.gov Furthermore, computational models can predict the kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism. nih.gov A challenge in this area is the accurate modeling of solvent effects, which can play a significant role in the energetics of the reaction. semanticscholar.org

Table 2: Computational Parameters for Mechanistic Validation

| Parameter | Significance |

| Transition State Energy | Determines the activation barrier and reaction rate |

| Intermediate Stability | Indicates the favorability of a stepwise mechanism |

| Bond Lengths/Angles | Provides a geometric picture of the reaction progress |

| Charge Distribution | Shows how electron density changes during the reaction |

| Predicted Kinetic Isotope Effects | Allows for direct comparison with experimental data |

The insights gained from computational studies can be leveraged to rationally design new molecules with tailored properties. Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, is becoming increasingly important in this regard. rsc.orgresearchgate.net

For derivatives of this compound, predictive models can be developed to forecast various properties, such as reactivity, solubility, and biological activity, based on the molecular structure. researchgate.net For example, a model could predict how changing the substituents on the phenyl rings would affect the rate of a nucleophilic aromatic substitution reaction. This is achieved by training an algorithm on a dataset of known compounds and their measured properties. rsc.org

These predictive models can significantly accelerate the discovery of new functional materials and pharmaceuticals by allowing researchers to screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. rsc.orgresearchgate.net The development of accurate and generalizable models requires large, high-quality datasets and sophisticated machine learning algorithms. rsc.org

Q & A

Basic: What synthetic routes are available for 1-Fluoro-4-(phenylsulphonyl)benzene, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via iodovinyl sulfonylation using 4-fluoro-2-ethynylbenzene and phenylsulfonyl reagents. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of alkyne to sulfonylating agent ensures minimal side products .

- Purification : Silica gel column chromatography with hexanes/ethyl acetate gradients (e.g., 99:1 ratio) achieves >70% purity .

- Yield optimization : Reaction temperature (60–80°C) and slow addition of iodine improve yields to 60–79% .

Basic: How do researchers resolve contradictions in NMR data for structural confirmation?

Answer:

Conflicting NMR signals (e.g., aromatic proton splitting) are addressed by:

- Multiplicity analysis : Coupling constants (e.g., JCF = 251.6 Hz in <sup>13</sup>C NMR) confirm fluorine’s para position .

- 2D NMR : HSQC and HMBC correlations differentiate sulfonyl-linked carbons (δ ~140 ppm) from fluorinated aromatic carbons (δ ~163 ppm) .

- Comparative literature : Match δ values to known sulfonylbenzene derivatives (e.g., δ 7.55–7.48 ppm for ortho protons) .

Advanced: What strategies enhance regioselectivity in sulfonylation reactions for derivatives?

Answer:

- Electrophilic directing groups : Fluorine’s electron-withdrawing effect directs sulfonylation to the para position, minimizing meta byproducts .

- Catalytic systems : Lewis acids (e.g., FeCl3) stabilize transition states, improving para:ortho ratios (>20:1) .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance sulfonyl electrophilicity, reducing reaction time by 30% .

Advanced: How do computational models predict the compound’s electronic properties and reactivity?

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic attack sites at the sulfonyl group .

- Solvent modeling : COSMO-RS simulations estimate logP ~3.35, correlating with experimental partition coefficients .

- Docking studies : Sulfonyl oxygen lone pairs show strong binding affinity (~-8.2 kcal/mol) with enzyme active sites (e.g., carbonic anhydrase) .

Methodology: What analytical techniques identify and quantify byproducts in large-scale syntheses?

Answer:

- HPLC-MS : Hyphenated techniques with C18 columns (ACN/H2O gradient) detect trace iodinated byproducts (e.g., m/z 349.2) .

- TGA-DSC : Thermal stability assays (decomposition onset ~250°C) ensure purity for material science applications .

- X-ray crystallography : Resolves stereochemical ambiguities in sulfonyl-vinyl derivatives .

Advanced: How is the compound applied in catalysis or enzyme inhibition studies?

Answer:

- Photocatalysis : Acts as an electron-deficient aryl source in Cu(I)-mediated C–S bond formations (TON ~45) .

- Enzyme inhibition : Sulfonamide analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) show IC50 ~2.5 µM against bacterial carbonic anhydrases .

- MOF synthesis : Sulfonyl groups anchor Ag clusters in porous frameworks for oxidative catalysis (TOF ~120 h<sup>-1</sup>) .

Basic: What safety protocols are recommended for handling sulfonylbenzene derivatives?

Answer:

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (LD50 >2000 mg/kg) .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid SO2 emissions .

- Storage : Airtight containers under argon prevent hygroscopic degradation .

Advanced: How do steric and electronic modifications alter the compound’s bioactivity?

Answer:

- Fluorine substitution : Para-fluorine increases metabolic stability (t½ from 2 h to 6 h in hepatic microsomes) .

- Sulfonyl group replacement : Trifluoromethylsulfonyl analogs show 10× higher antimicrobial potency (MIC ~0.5 µg/mL) .

- Phenyl ring functionalization : Ethynyl groups enhance π-stacking in DNA intercalation assays (Kd ~1.2 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |